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Compound of Interest

Compound Name: Hexafluorodisilane

Cat. No.: B080809

For researchers and scientists at the forefront of semiconductor technology, the choice of
precursor for depositing dielectric films is a critical decision that directly impacts device
performance and reliability. This guide provides an in-depth comparison of the electrical
properties of dielectric films synthesized via Plasma-Enhanced Chemical Vapor Deposition
(PECVD) using two key precursors: hexafluorodisilane (HDFS, SizFs) for fluorine-doped
silicon oxide (SiOF) films and trisilane (SisHs) for silicon nitride (SiNx) films.

This comparison summarizes key performance indicators, including dielectric constant, leakage
current density, breakdown voltage, and interface trap density, supported by experimental data
from peer-reviewed studies. Detailed experimental protocols are also provided to ensure
reproducibility and facilitate further research.

Executive Summary

Dielectric films are fundamental components in integrated circuits, providing electrical insulation
between conductive layers. The precursor chemistry plays a pivotal role in determining the final
properties of these films. Hexafluorodisilane is a common precursor for depositing SiOF, a
low-k dielectric material desirable for reducing interconnect capacitance and power
consumption in advanced logic devices. Trisilane, on the other hand, is utilized for depositing
silicon nitride films, which are valued for their high dielectric strength, chemical stability, and
use as etch stop layers, passivation layers, and gate dielectrics. This guide will explore the
trade-offs in their electrical characteristics.
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Comparison of Electrical Properties

The selection of a dielectric film is often a compromise between achieving a low dielectric

constant and maintaining robust electrical insulation. The following tables summarize the key

electrical properties of SiOF films derived from HDFS and SiNx films from trisilane, based on

available experimental data.

Property

Dielectric Film from
Hexafluorodisilane (SiOF)

Dielectric Film from
Trisilane (SiNx)

Dielectric Constant (k)

3.16 - 3.65[1]

~7[2][3]

Leakage Current Density

Generally low, but can be
influenced by fluorine content

and moisture absorption.

Can be low, but varies
significantly with deposition
conditions and film

stoichiometry.[4]

Breakdown Voltage (MV/cm)

Can be improved with post-

deposition treatments.[5]

3 -9 MV/cm (for silane-based
SiNx)[2]

Interface Trap Density (Dit)

Can be influenced by fluorine

incorporation at the interface.

[6]

In the range of 101t to 1012
eV~icm~2 (for silane-based
SiNx).[6]

Table 1: Comparison of Key Electrical Properties

Detailed Experimental Data

For a more granular understanding, the following tables present specific experimental data for

each type of dielectric film.

Dielectric Films from Hexafluorodisilane (SiOF)
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Deposition
Parameter Value . Reference
Conditions
Dielectric Constant PECVD with HDFS
_ 3.16 [1]
(as-deposited) precursor
Dielectric Constant ]
- PECVD with HDFS
(after boiling 3.65 [1]
precursor
treatment)
Dielectric Constant PECVD with HDFS
(with post-plasma 3.43 precursor, 700W [1]

treatment)

plasma treatment

Table 2: Electrical Properties of SiIOF Films from HDFS

Dielectric Films from Trisilane (SiNx)

Data for silicon nitride films specifically derived from trisilane is less commonly reported in the

literature compared to silane-based processes. The data below is for SiNx films deposited

using silane (SiH4) and ammonia (NHs) via PECVD, which serves as a benchmark.
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Deposition
Parameter Value . Reference
Conditions

PECVD with SiH4 and
- NHSs, Ts = 300°C, RF
Dielectric Constant 7 [2]
power = 20W,

NH3/SiHa4 ratio = 4.9

PECVD with SiH4 and
o > 1012 Q-cm at 2 NHs, Ts = 300°C, RF
Resistivity [2]
MV/cm power = 20W,

NH3/SiHa ratio = 4.9

PECVD with SiH4 and

NHs, Ts = 300°C, RF
Breakdown Strength 3-9 MV/icm [2]

power = 20W,

NH3/SiHa4 ratio = 4.9

Leakage Current ALD at 450°C with
) 0.25 nA/cm? ) [4]
Density (at 3 MV/cm) SiH2Cl2 and NHs

Interface Trap Density 2.1 x 1011 - 4.6 x 1012 RPECVD with SiHa

6
(midgap) eV-icm~2 and NHs o]

Table 3: Electrical Properties of SiNx Films (Silane-based for reference)

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and reproduction of
experimental results.

Deposition of SiOF Films from Hexafluorodisilane via
PECVD

A typical experimental setup for the deposition of SiOF films using HDFS involves a parallel-
plate PECVD reactor.

Deposition Parameters:
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Precursors: Hexafluorodisilane (HDFS) and Oxygen (O2)

Substrate Temperature: Typically in the range of 300-400°C

RF Power: 50-300 W

Pressure: 1-5 Torr

Gas Flow Rates: HDFS: 10-50 sccm, Oz2: 20-100 sccm
Characterization:

» Dielectric Constant: Measured using capacitance-voltage (C-V) characteristics of Metal-
Insulator-Semiconductor (MIS) capacitors at a frequency of 1 MHz.

o Leakage Current and Breakdown Voltage: Determined from current-voltage (I-V)
measurements on MIS capacitors.

« Interface Trap Density: Extracted from high-frequency C-V curves using methods like the
Terman method.

Deposition of SiNx Films from Trisilane via PECVD

The deposition of silicon nitride films using trisilane would also be performed in a PECVD
system. While specific literature on trisilane is sparse, a general protocol based on silane
chemistry can be adapted.

Deposition Parameters:

Precursors: Trisilane (SisHs) and Ammonia (NHs) or Nitrogen (N2)

e Substrate Temperature: 300-400°CJ[7]

e RF Power: 20-150 W][2]

e Pressure: 5.3 Torr[7]

e Gas Flow Rates: The ratio of SisHs to the nitrogen source (NHs or N2) is a critical parameter
influencing film stoichiometry and properties.[8]
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Characterization:

o Dielectric Constant and Resistivity: Measured from C-V and I-V characteristics of MIS
structures.[2]

o Breakdown Voltage: Determined by applying a voltage ramp until catastrophic failure of the
MIS capacitor.

e Interface Trap Density: Analyzed using C-V measurements.[6]

Logical Workflow for Comparison

The following diagram illustrates the experimental workflow for a comparative study of dielectric
films from HDFS and trisilane.
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Caption: Experimental workflow for comparing dielectric films.

Conclusion

The choice between hexafluorodisilane and trisilane for dielectric film deposition depends
heavily on the specific application requirements. HDFS is a strong candidate for producing low-
k SIiOF films, which are essential for reducing RC delay in high-performance logic devices.
However, the stability of these films, particularly their susceptibility to moisture, needs to be
carefully managed. Trisilane, while less documented for this specific application, is a precursor

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b080809?utm_src=pdf-body-img
https://www.benchchem.com/product/b080809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

for silicon nitride, a material offering excellent insulation and robustness. The electrical
properties of trisilane-derived SiNx films warrant further investigation to fully understand their
potential as an alternative to more common silane-based processes. This guide provides a
foundational comparison to aid researchers in navigating these choices and designing future
experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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